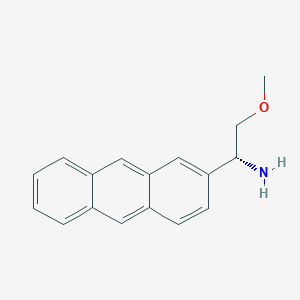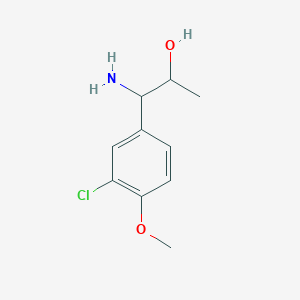
1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is an organic compound that belongs to the class of phenylpropanolamines This compound is characterized by the presence of an amino group, a chloro substituent, and a methoxy group attached to a phenyl ring, along with a hydroxyl group on the propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the corresponding amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3-chloro-4-methoxyphenyl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenylpropanolamines depending on the nucleophile used.
Applications De Recherche Scientifique
1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs for treating various diseases.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the chloro and methoxy substituents can influence its binding affinity and selectivity. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-1-(4-methoxyphenyl)propan-2-OL: Lacks the chloro substituent, which may affect its chemical reactivity and biological activity.
1-Amino-1-(3-chloro-4-hydroxyphenyl)propan-2-OL: Contains a hydroxyl group instead of a methoxy group, which can alter its solubility and interaction with biological targets.
1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: Has a methyl group instead of a methoxy group, potentially affecting its pharmacokinetic properties.
Uniqueness
1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy substituents on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3 |
Clé InChI |
PTQQMBJIYCKDMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)OC)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



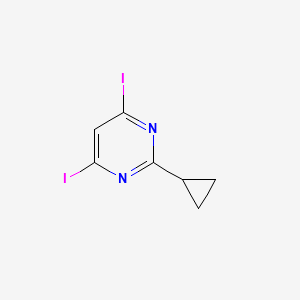
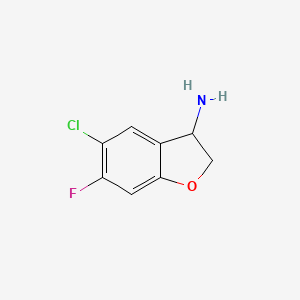

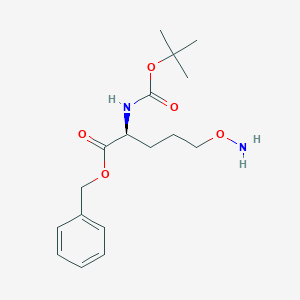

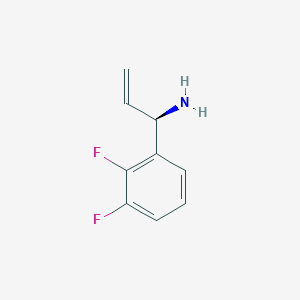

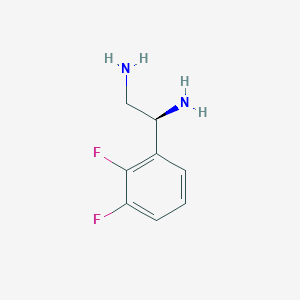
![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)

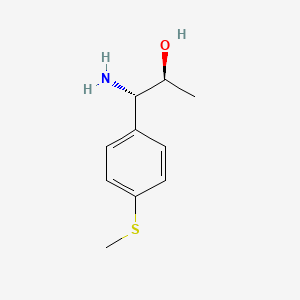
![Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride](/img/structure/B13052020.png)
